molecular formula C7H13BrO2 B125136 Ethyl 2-bromovalerate CAS No. 615-83-8

Ethyl 2-bromovalerate

Cat. No.: B125136
CAS No.: 615-83-8
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromovalerate can be synthesized through the bromination of valeric acid followed by esterification. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-bromovalerate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various pharmaceutical compounds and fine chemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and metabolic pathways.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industrial Applications: this compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-bromovalerate involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the modification of enzymes and proteins, leading to changes in their activity and function . The compound can also participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromovalerate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its chloro and iodo counterparts.

Properties

IUPAC Name

ethyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIRXYHFPHWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275770, DTXSID10862292
Record name Ethyl 2-bromovalerate
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Record name Ethyl 2-bromopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-83-8, 112889-44-8
Record name Pentanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromovalerate
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Record name 615-83-8
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Record name Ethyl 2-bromovalerate
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Record name Ethyl 2-bromopentanoate
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Record name Ethyl 2-bromovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-bromovalerate in the synthesis of the antitumor agents described in the research?

A1: this compound acts as a bifunctional reagent in the synthesis of thiazolidine-4-one ring-containing derivatives. [] These derivatives are built upon a spiro scaffold, and the thiourea side chain of the spiro compound reacts regioselectively with this compound. This reaction leads to the formation of a specific regioisomer, contributing to the structural diversity and potentially influencing the biological activity of the final antitumor agents.

Q2: How was the structure of the synthesized derivatives, incorporating this compound, confirmed in the research?

A2: The research employed a combination of advanced spectroscopic techniques to meticulously characterize the synthesized derivatives. This included:

  • Single-crystal X-ray Diffraction Analysis: Providing a three-dimensional structure of the molecule, offering insights into bond lengths, angles, and overall conformation. []

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